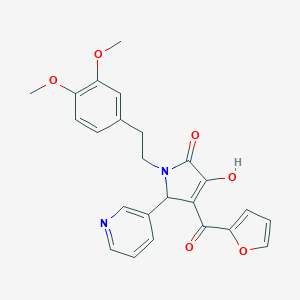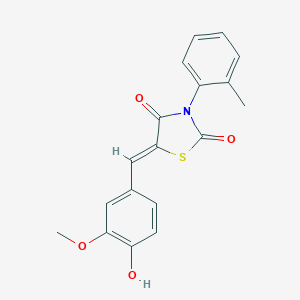![molecular formula C15H13N3O3S B228439 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound may inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and physiological effects:
Studies have shown that 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol can cause changes in the levels of certain enzymes and proteins in cells. It has also been found to have an effect on the expression of certain genes. In addition, the compound has been shown to have an effect on various physiological processes such as cell proliferation, migration, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations is that it can be difficult to synthesize, which can limit its availability for use in experiments.
Orientations Futures
There are several future directions for research on 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its potential as a fungicide for use in agriculture. Additionally, further research can be conducted to explore its potential use as a dye and as a corrosion inhibitor in industry.
Méthodes De Synthèse
The synthesis of 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol can be achieved using different methods. One of the most common methods involves the reaction of 2-methyl-3-(phenylamino)benzoic acid with thionyl chloride to form 2-methyl-3-(phenylamino)benzoyl chloride. This compound is then reacted with 2-amino-1,3-benzothiazole to form the desired product.
Applications De Recherche Scientifique
3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol has been extensively studied for its potential applications in various fields. In medicine, it has been found to possess anti-cancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer. In agriculture, it has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In industry, it has been investigated for its potential use as a dye and as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C15H13N3O3S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H13N3O3S/c1-18(16-10-11-5-4-6-12(19)9-11)15-13-7-2-3-8-14(13)22(20,21)17-15/h2-10,19H,1H3/b16-10+ |
Clé InChI |
VYFMPHOZUAFBIC-MHWRWJLKSA-N |
SMILES isomérique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)O |
SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)O |
SMILES canonique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)

![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)


![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)




![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)